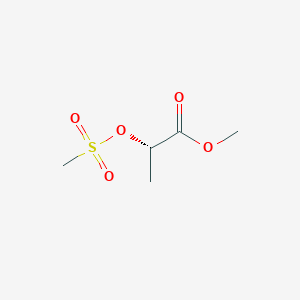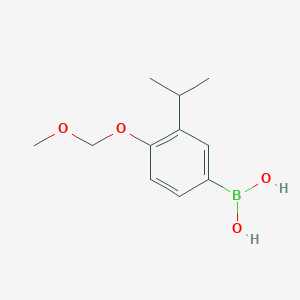
4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid” is a type of boronic acid ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Chemical Reactions Analysis
Boronic acids and their esters, including “4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid”, are known to undergo hydrolysis, especially in water. The kinetics of this reaction is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Aplicaciones Científicas De Investigación
Agricultural Chemistry
In the field of agricultural chemistry, boronic acids are explored for their potential use in developing new herbicides and pesticides. The structural flexibility of this compound allows for the synthesis of various derivatives that could target specific enzymes or pathways in pests and weeds.
Each of these applications leverages the unique chemical properties of 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid to innovate and advance scientific research across multiple disciplines. While the search did not yield specific applications for this compound, the general roles of phenylboronic acids in these fields suggest potential areas of research and development .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The mode of action of this compound is largely dependent on its hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
The hydrolysis of phenylboronic pinacol esters, a class of compounds to which 4-(methoxymethoxy)-3-(1-methylethyl)phenylboronic acid belongs, can influence various biochemical processes due to the resulting changes in the compound’s structure .
Pharmacokinetics
The hydrolysis of this compound at physiological ph could potentially impact its bioavailability .
Result of Action
The hydrolysis of this compound can lead to changes in its structure, which may subsequently influence its interaction with biological targets .
Action Environment
The action, efficacy, and stability of 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid are influenced by environmental factors such as pH . The rate of hydrolysis of this compound is considerably accelerated at physiological pH, which is an important consideration when using these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
[4-(methoxymethoxy)-3-propan-2-ylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8,13-14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRMKWNJCEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
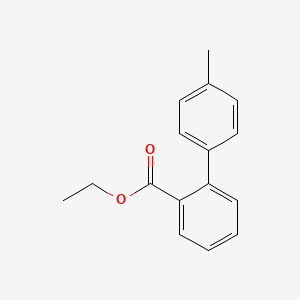
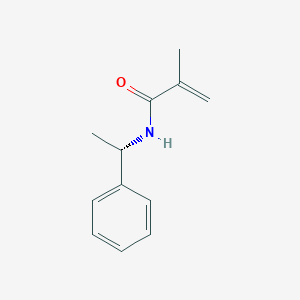

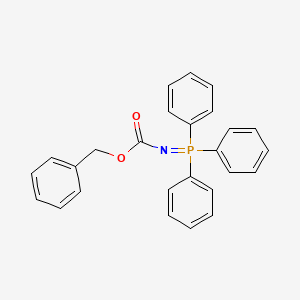
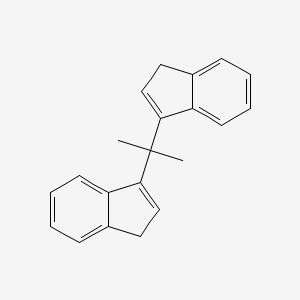

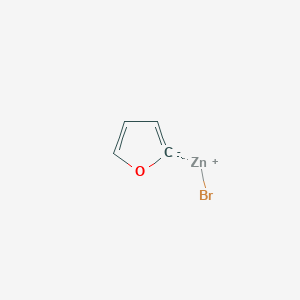
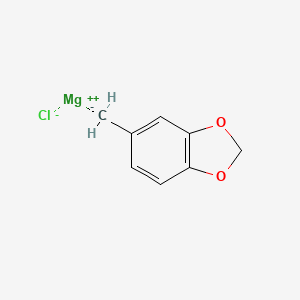
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

